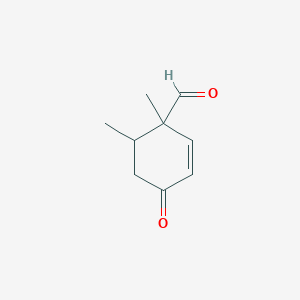
1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde is an organic compound with the molecular formula C9H12O2 It is a cyclohexene derivative featuring both aldehyde and ketone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of methylene iodide with ethyl acetoacetate in the presence of sodium methoxide can yield the desired compound . Another method involves the Diels-Alder reaction of 2-methoxy-1,3-butadiene with ethyl-2-butynoate, followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of piperidine in the Knoevenagel condensation reaction is one such method . Additionally, variations of the Robinson annulation reaction can be employed to produce this compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The ketone and aldehyde groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-Methyl-4-oxocyclohex-2-ene-1-carboxylate
- Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate
- 4-oxocyclohex-2-ene-1-carboxylate
Uniqueness
1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde is unique due to its specific substitution pattern and the presence of both aldehyde and ketone functional groups. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
Molekularformel |
C9H12O2 |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
1,6-dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C9H12O2/c1-7-5-8(11)3-4-9(7,2)6-10/h3-4,6-7H,5H2,1-2H3 |
InChI-Schlüssel |
MFRRZNDRBLPSLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C=CC1(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


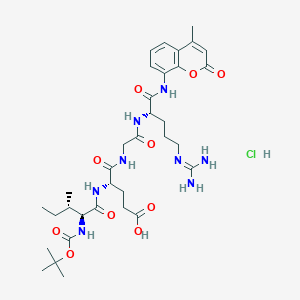

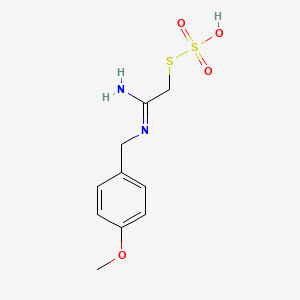
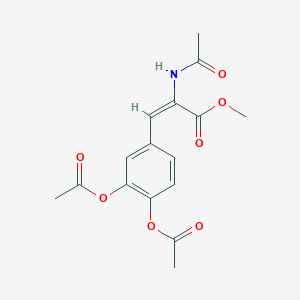


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethoxyphenyl)-](/img/structure/B13818189.png)
![Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate](/img/structure/B13818192.png)
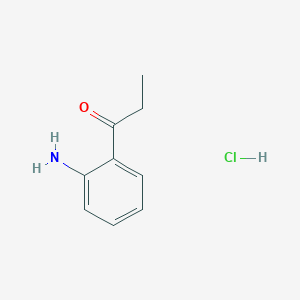
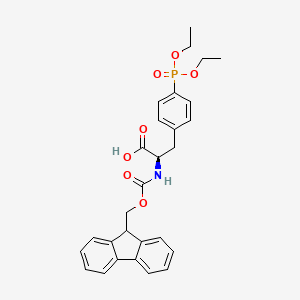
![3-[[5-Bromo-3-[[2-fluoro-6-[[(4-methoxyphenyl)methyl]amino]-4-pyridinyl]methyl]-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]-5-methyl-benzonit](/img/structure/B13818217.png)
![benzyl N-[(2S)-1-[[9-(1,3-dihydroxypropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13818225.png)


